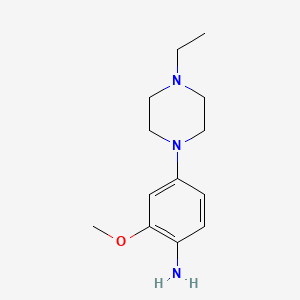

4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-ethylpiperazin-1-yl)-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-3-15-6-8-16(9-7-15)11-4-5-12(14)13(10-11)17-2/h4-5,10H,3,6-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHILCRWXQZODU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC(=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Mechanistic Pathways

Advanced Synthetic Routes to 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline and Structurally Related Analogs

The construction of the 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline scaffold can be approached through various pathways, primarily involving the formation of the C-N bond between the aniline (B41778) ring and the ethylpiperazine moiety, or the reduction of a nitro group precursor.

Targeted Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl-nitrogen bonds. nih.govmasterorganicchemistry.com This strategy typically involves the reaction of an electron-deficient aryl halide or sulfonate with a nucleophile, in this case, 1-ethylpiperazine (B41427). For the synthesis of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline, a suitable starting material would be a 4-halo-2-methoxyaniline derivative, where the halogen acts as a leaving group. The presence of an activating group, such as a nitro group, para to the leaving group significantly facilitates this reaction. researchgate.net

A plausible synthetic route commences with a doubly activated benzene (B151609) ring, for instance, 1-fluoro-2-methoxy-4-nitrobenzene. The fluorine atom is an excellent leaving group for SNAr reactions. masterorganicchemistry.com The reaction with 1-ethylpiperazine would proceed under basic conditions to yield the intermediate, 1-ethyl-4-(3-methoxy-4-nitrophenyl)piperazine. Subsequent reduction of the nitro group, as will be detailed in section 2.1.2, affords the final product.

The reaction conditions for the SNAr step are crucial for achieving high yields. The choice of solvent, base, and temperature can significantly influence the reaction outcome. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to facilitate the reaction.

| Aryl Halide | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Fluoro-2-methoxy-4-nitrobenzene | 1-Ethylpiperazine | DMF | K₂CO₃ | 100-120 | High |

| 1-Chloro-2-methoxy-4-nitrobenzene | 1-Ethylpiperazine | DMSO | Et₃N | 120-150 | Moderate to High |

Catalytic Hydrogenation of Nitro-Substituted Precursors

A highly efficient and common method for the synthesis of anilines is the reduction of the corresponding nitro compounds. nih.gov In the context of synthesizing 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline, the key precursor is 1-ethyl-4-(3-methoxy-4-nitrophenyl)piperazine. molbase.com This intermediate can be prepared via the nucleophilic aromatic substitution reaction described previously.

The reduction of the nitro group can be accomplished using various reducing agents, with catalytic hydrogenation being a preferred green and high-yielding method. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction is usually carried out in a protic solvent like ethanol (B145695) or methanol.

The chemoselective reduction of the nitro group in the presence of other potentially reducible functionalities is a key advantage of catalytic hydrogenation under controlled conditions. The reaction generally proceeds cleanly and provides the desired aniline in high purity.

| Catalyst | Solvent | Hydrogen Pressure (atm) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | Ethanol | 1-5 | 25-50 | >95 |

| 5% Pt/C | Methanol | 1-5 | 25-50 | High |

| Raney Nickel | Ethanol | 5-10 | 50-70 | Good |

Reductive Amination Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds. In principle, 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline could be synthesized from 4-(piperazin-1-yl)-2-methoxyaniline and acetaldehyde. This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent is critical to ensure that the carbonyl compound is not prematurely reduced before the formation of the imine/iminium intermediate.

While this method is theoretically plausible, the synthesis of the requisite 4-(piperazin-1-yl)-2-methoxyaniline precursor would itself require a multi-step synthesis.

Specialized Coupling Reactions (e.g., Ullmann-type Processes)

The Ullmann condensation, a copper-catalyzed reaction, provides another avenue for the formation of the aryl-nitrogen bond. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline, this would entail the reaction of a 4-halo-2-methoxyaniline derivative with 1-ethylpiperazine.

Modern variations of the Ullmann reaction, often referred to as Buchwald-Hartwig amination, utilize palladium catalysts with specialized phosphine (B1218219) ligands. These methods offer milder reaction conditions and a broader substrate scope compared to the traditional copper-catalyzed Ullmann reaction. The choice of ligand is critical for the efficiency of the palladium-catalyzed amination.

Optimization and Challenges in High-Yield Synthesis Protocols

Achieving high yields and purity in the synthesis of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline requires careful optimization of reaction parameters.

Mechanistic Considerations for Yield Enhancement and Selectivity

Nucleophilic Aromatic Substitution: The rate and efficiency of the SNAr reaction are highly dependent on the electronic nature of the aromatic ring and the leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction. masterorganicchemistry.com The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is opposite to that in SN1 and SN2 reactions. masterorganicchemistry.com Optimization involves selecting the most reactive halide, an appropriate base to neutralize the generated acid, and a solvent that can solvate the charged intermediate.

Catalytic Hydrogenation: The key to high yield and selectivity in the catalytic hydrogenation of the nitro precursor is the choice of catalyst and reaction conditions to avoid over-reduction or side reactions. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. orientjchem.org Potential side reactions include the formation of azo and azoxy compounds, which can be minimized by controlling the hydrogen pressure, temperature, and catalyst loading. dtic.mil

Strategies for Efficient Isolation and Purification of Complex Amine Products

The isolation and purification of complex amine products such as 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline are critical for obtaining materials of high purity. The basic nature of the amine functional groups necessitates specialized techniques to overcome challenges like interactions with acidic stationary phases in chromatography. Several robust methods are employed for this purpose.

A primary technique is acid-base extraction . This method leverages the basicity of the amine. The crude product, dissolved in an organic solvent, is treated with an aqueous acid solution. The amine is protonated to form a water-soluble ammonium (B1175870) salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic layer. Subsequent neutralization of the aqueous layer with a base regenerates the free amine, which can then be extracted back into an organic solvent. nih.gov

Chromatography is a versatile tool for purification. However, standard silica (B1680970) gel, being acidic, can cause strong adsorption of basic amines, leading to poor separation and product loss. biotage.com To mitigate this, several strategies are used:

Modified Mobile Phases: Adding a small amount of a competing base, such as triethylamine (B128534) or ammonia (B1221849), to the eluent neutralizes the acidic silanol (B1196071) groups on the silica surface, improving elution and peak shape. biotage.com

Alternative Stationary Phases: Using non-acidic media like basic alumina (B75360) or amine-functionalized silica can prevent the undesirable acid-base interactions. biotage.com

Reversed-Phase Chromatography: In this technique, using a mobile phase with a high pH ensures the amine remains in its neutral, free-base form. This increases its hydrophobicity and retention on the non-polar stationary phase, allowing for effective separation from more polar impurities. biotage.com

For thermally stable and volatile amines, distillation , often under reduced pressure (vacuum distillation), is an effective method for separating the product from non-volatile impurities or solvents with significantly different boiling points. google.com

Another approach involves the selective precipitation of the amine. By reacting the amine with an acid like trichloroacetic acid (TCA), a salt is formed that may precipitate from the solution. The solid salt can be isolated by filtration and then heated to liberate the pure amine, as the TCA decomposes into volatile byproducts. nih.gov

| Method | Principle | Application Notes |

|---|---|---|

| Acid-Base Extraction | Reversible salt formation to transfer the amine between aqueous and organic phases. nih.gov | Effective for removing neutral or acidic impurities. Requires immiscible solvent systems. |

| Normal-Phase Chromatography (Modified) | Use of a polar stationary phase (e.g., silica) with a non-polar mobile phase containing a basic additive (e.g., triethylamine). biotage.com | The basic additive minimizes peak tailing by competing for acidic sites on the silica gel. |

| Reversed-Phase Chromatography (High pH) | Use of a non-polar stationary phase with a polar mobile phase at high pH. biotage.com | The amine is kept in its neutral form, enhancing retention and allowing for separation based on hydrophobicity. |

| Distillation | Separation based on differences in boiling points. google.com | Suitable for thermally stable compounds. Vacuum is often required to lower the boiling point and prevent decomposition. |

| Salt Precipitation/Crystallization | Formation of a solid salt to separate the amine from soluble impurities. nih.gov | Depends on the differential solubility of the amine salt versus impurities. The free amine must be regenerated. |

Comprehensive Chemical Transformations of the Aniline and Piperazine (B1678402) Moieties

The structure of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline contains several reactive sites, allowing for a wide range of chemical transformations. The electron-rich aniline ring is susceptible to electrophilic attack, while the methoxy (B1213986) and piperazine groups can undergo their own specific reactions.

Electrophilic Aromatic Substitution Reactions on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution due to the powerful electron-donating effects of the amino (-NH2) and methoxy (-OCH3) groups. byjus.comchemistrysteps.com Both are strong ortho, para-directing substituents. libretexts.org

The amino group at C1 is the most potent activating group, directing incoming electrophiles to its ortho positions (C2 and C6) and para position (C4).

The methoxy group at C2 directs electrophiles to its ortho (C1 and C3) and para (C5) positions.

The ethylpiperazinyl group at C4 also directs to its ortho positions (C3 and C5).

Considering these influences, the available positions on the ring are C3, C5, and C6. The directing effects of all three substituents converge to strongly favor substitution at positions C3 and C5. The C6 position is sterically hindered by the adjacent methoxy group and less electronically favored. Therefore, electrophilic substitution reactions are expected to yield primarily 3- and/or 5-substituted products.

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br2 in H2O or CH3COOH; NCS or NBS | Introduction of Br or Cl at the C3 and/or C5 positions. Due to high ring activation, poly-halogenation can occur readily. libretexts.org |

| Nitration | Dilute HNO3 / H2SO4 at low temperature | Introduction of a nitro (-NO2) group, primarily at the C5 position. The reaction must be carefully controlled to prevent oxidation of the aniline. oneclass.com |

| Sulfonation | Fuming H2SO4 (oleum) | Introduction of a sulfonic acid (-SO3H) group, likely at the C5 position. The initial product is anilinium hydrogen sulfate. byjus.com |

Functional Group Interconversions Involving the Methoxy Group

The methoxy group (-OCH3) is relatively stable, but it can be converted into a hydroxyl group (-OH) through ether cleavage. This O-demethylation reaction transforms the methoxy aniline derivative into a phenol (B47542), which can serve as a precursor for further functionalization. The standard method involves treating the compound with strong acids or Lewis acids. The mechanism typically proceeds via an SN2 pathway where a nucleophile attacks the methyl carbon, with the aromatic ring acting as the leaving group. nih.gov

| Reagent Class | Examples | General Conditions |

|---|---|---|

| Strong Protic Acids | Hydrobromic acid (HBr), Hydroiodic acid (HI) | Heating at reflux. |

| Lewis Acids | Boron tribromide (BBr3), Aluminum chloride (AlCl3) | Often performed at low temperatures in an inert solvent like dichloromethane. |

Reactions Involving the Piperazine Nitrogen and its Substituents

The N-ethylpiperazine moiety contains two tertiary nitrogen atoms. These nitrogens are nucleophilic and can participate in several reactions.

Quaternization: The tertiary nitrogens can react with alkyl halides (e.g., methyl iodide) in a Menschutkin reaction to form quaternary ammonium salts. The nitrogen of the ethyl group is generally more sterically accessible and thus more likely to react first.

N-Oxide Formation: Treatment with an oxidizing agent, such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize one or both tertiary nitrogens to form the corresponding N-oxides.

Furthermore, the synthesis of the N-ethyl group itself is a key reaction. This is typically achieved through the alkylation of a piperazine precursor. Common methods include direct alkylation with an ethyl halide or reductive amination involving acetaldehyde. For instance, reacting the parent piperazine with ethanol over a suitable catalyst can yield the N-ethyl derivative. google.comdissertationtopic.net

| Reaction | Reagents | Product |

|---|---|---|

| N-Alkylation (Quaternization) | Alkyl halide (e.g., CH3I) | Quaternary ammonium salt |

| N-Oxidation | H2O2 or m-CPBA | Piperazine N-oxide |

Multi-Component Reaction Approaches Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. rsc.org The primary amino group of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline makes it an ideal substrate for several MCRs.

Doebner Reaction: This reaction combines an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids. nih.gov Using 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline in this MCR would produce a highly substituted quinoline (B57606) scaffold.

Hantzsch-type Dihydropyridine Synthesis: In a variation of the classic Hantzsch synthesis, an aniline can be used in place of ammonia to react with an aldehyde and two equivalents of a β-ketoester, yielding N-aryl-1,4-dihydropyridines. nih.gov

Povarov Reaction: This is a formal [4+2] cycloaddition reaction for the synthesis of tetrahydroquinolines. It involves the reaction of an aniline, an aldehyde, and an electron-rich alkene.

| Reaction Name | Other Reactants | Resulting Core Structure |

|---|---|---|

| Doebner Reaction | Aldehyde, Pyruvic Acid | Quinoline nih.gov |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester (2 equiv.) | N-Aryl Dihydropyridine nih.gov |

| Povarov Reaction | Aldehyde, Electron-Rich Alkene | Tetrahydroquinoline |

Advanced Spectroscopic Characterization and Analytical Techniques

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups present in "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline". japer.in The technique is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. mdpi.com The resulting spectrum is a plot of absorbance or transmittance against wavenumber.

The FTIR spectrum of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline" would exhibit characteristic absorption bands corresponding to its distinct structural components: the aniline (B41778) ring, the methoxy (B1213986) group, the piperazine (B1678402) ring, and the ethyl group.

N-H Vibrations: The primary amine (-NH₂) group on the aniline ring is expected to show two distinct stretching bands in the region of 3300-3500 cm⁻¹. The symmetric and asymmetric stretching vibrations of the N-H bonds give rise to this pair of peaks.

C-H Vibrations: Aromatic C-H stretching vibrations from the benzene (B151609) ring typically appear above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and piperazine moieties are observed in the 2800-3000 cm⁻¹ range.

C-N Vibrations: The stretching vibrations for the aromatic C-N bond of the aniline and the aliphatic C-N bonds of the piperazine ring would be found in the fingerprint region, typically between 1250 and 1360 cm⁻¹.

C-O Vibrations: The methoxy group (-OCH₃) is characterized by a strong C-O stretching band. For an aryl ether, this absorption is typically observed in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

Aromatic Ring Vibrations: The C=C stretching vibrations within the benzene ring produce a series of characteristic bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (wagging) in the 690-900 cm⁻¹ range can provide information about the substitution pattern on the aromatic ring.

Table 1: Predicted FTIR Spectral Data for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperazine, Ethyl) | C-H Stretch | 2800 - 3000 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aryl Ether (-O-CH₃) | C-O Stretch (asymmetric) | 1200 - 1275 |

| Aryl Amine | C-N Stretch | 1250 - 1360 |

| Aliphatic Amine (Piperazine) | C-N Stretch | 1020 - 1250 |

| Aryl Ether (-O-CH₃) | C-O Stretch (symmetric) | 1020 - 1075 |

This table presents predicted values based on characteristic vibrational frequencies for the constituent functional groups.

Raman spectroscopy serves as a valuable complementary technique to FTIR for vibrational analysis. mdpi.com It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman spectroscopy is more effective for non-polar, symmetric bonds. mdpi.com

For "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline," Raman spectroscopy would be particularly useful for characterizing the aromatic ring and the carbon backbone of the piperazine and ethyl groups.

Aromatic Ring Breathing Mode: A strong, sharp peak corresponding to the symmetric "breathing" mode of the substituted benzene ring is expected, which is often a prominent feature in the Raman spectra of aromatic compounds.

C-C Backbone Vibrations: The stretching and bending vibrations of the C-C bonds in the piperazine ring and ethyl group would be clearly visible.

Surface-Enhanced Raman Spectroscopy (SERS): For detecting low concentrations of the compound, SERS is a powerful enhancement technique. By adsorbing the analyte onto a roughened metal surface (typically silver or gold), the Raman signal can be amplified by several orders of magnitude. This allows for trace-level detection and can provide insights into the orientation of the molecule on the metal surface.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline" would show distinct signals for each unique proton.

Aromatic Protons: The three protons on the substituted aniline ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns (splitting) will be influenced by the electron-donating effects of the amine (-NH₂) and methoxy (-OCH₃) groups, and the piperazinyl substituent.

Amine Protons: The two protons of the primary amine (-NH₂) will typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the δ 3.7-4.0 ppm range.

Piperazine Protons: The eight protons on the piperazine ring are diastereotopic and will likely appear as two or more complex multiplets. The four protons adjacent to the aniline ring will be shifted downfield compared to the four protons adjacent to the ethyl group.

Ethyl Protons: The ethyl group (-CH₂CH₃) will show a characteristic pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.

Table 2: Predicted ¹H NMR Spectral Data for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~6.5 - 7.0 | m (multiplet) | 3H |

| Amine (-NH₂) | variable (broad) | s (singlet) | 2H |

| Methoxy (-OCH₃) | ~3.8 | s (singlet) | 3H |

| Piperazine (-N-CH₂-Ar) | ~3.0 - 3.2 | t (triplet) | 4H |

| Piperazine (-N-CH₂-Et) | ~2.6 - 2.8 | t (triplet) | 4H |

| Ethyl (-CH₂-) | ~2.4 - 2.6 | q (quartet) | 2H |

This table presents predicted values based on typical chemical shifts for similar structural motifs.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The six carbons of the benzene ring will show signals in the δ 110-160 ppm region. The carbons directly attached to the oxygen, nitrogen, and piperazine groups (C-O, C-NH₂, C-N) will be the most downfield shifted due to the electronegativity of these atoms.

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak around δ 55-60 ppm.

Piperazine Carbons: The piperazine ring will show two distinct signals for its carbons. The carbons adjacent to the aromatic ring will be at a different chemical shift than the carbons adjacent to the ethyl group.

Ethyl Carbons: The two carbons of the ethyl group will appear in the upfield region, with the methylene (-CH₂) carbon around δ 50-55 ppm and the terminal methyl (-CH₃) carbon around δ 10-15 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | ~150 - 160 |

| Aromatic C-NH₂ | ~140 - 150 |

| Aromatic C-N (Piperazine) | ~140 - 150 |

| Aromatic C-H | ~100 - 120 |

| Methoxy (-OCH₃) | ~55 - 60 |

| Piperazine (-N-CH₂-Ar) | ~50 - 55 |

| Piperazine (-N-CH₂-Et) | ~50 - 55 |

| Ethyl (-CH₂) | ~52 |

This table presents predicted values based on typical chemical shifts for analogous structures.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity within the ethyl group (correlation between -CH₂ and -CH₃) and to trace the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign which proton signal corresponds to which carbon signal (e.g., linking the methoxy protons to the methoxy carbon).

By combining the information from these advanced spectroscopic methods, a complete and unambiguous structural assignment of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline" can be achieved.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

No specific HRMS data or studies concerning the exact mass and elemental composition of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline are publicly available. This technique would typically be used to confirm the molecular formula, C13H21N3O, by providing a highly accurate mass measurement.

There are no available research articles or data detailing the application of DART-MS for the analysis of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline. This rapid, ambient ionization method would allow for the direct detection of the compound from surfaces with minimal sample preparation.

Electronic Spectroscopy for Electronic Transitions and Photophysical Properties

Specific data on the UV-Vis absorption spectrum, including maximum absorbance wavelengths (λmax), for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline is not found in published literature. Such a spectrum would provide insights into the electronic transitions within the molecule.

Information regarding the fluorescent properties of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, including excitation and emission spectra, is not publicly documented.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, has been deposited in crystallographic databases or published in scientific journals. This analysis would be required to definitively determine its three-dimensional structure in the solid state.

Advanced Spectroscopic Methods for Investigating Reaction Dynamics and Surface Chemistry

To move beyond static structural characterization, advanced spectroscopic methods are employed to study the transient states and interfacial behavior of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline". These techniques are indispensable for applications where the compound is involved in chemical reactions or functions as part of a material surface.

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful tool for monitoring chemical reactions and other dynamic processes in real-time. By initiating a reaction with a short pulse of energy (e.g., a laser flash) and then recording spectra at various time delays, it is possible to track the formation and decay of transient species such as excited states, free radicals, and reaction intermediates. This information is critical for mapping out reaction pathways and understanding the kinetics of elementary steps.

In the context of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline," time-resolved techniques could be applied to study its photochemical reactions, such as photo-oxidation or photodegradation. For instance, upon ultraviolet irradiation, the aniline moiety could undergo excitation, leading to the formation of short-lived species. Time-resolved absorption or fluorescence spectroscopy could capture the spectral signatures of these intermediates, providing insights into their structure and lifetime.

Key applications and potential research findings for "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline" could include:

Excited State Dynamics: Characterization of the singlet and triplet excited states, including their lifetimes and quantum yields.

Reaction Intermediate Identification: Detection of transient species formed during oxidation or other chemical transformations.

Kinetic Analysis: Determination of rate constants for individual reaction steps, providing a detailed mechanistic understanding.

| Technique | Information Obtainable | Potential Application for the Compound |

| Nanosecond Transient Absorption | Spectra and kinetics of transient species | Studying intermediates in oxidation reactions |

| Picosecond Fluorescence | Excited state lifetimes and dynamics | Probing the photochemical stability |

| Femtosecond Spectroscopy | Ultrafast processes (e.g., solvation) | Investigating initial steps of photoreactions |

Synchrotron-Based X-ray Spectroscopy (e.g., X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS))

Synchrotron light sources provide highly intense and tunable X-ray beams that enable a range of powerful analytical techniques for probing the electronic structure and local atomic environment of elements within a molecule.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that measures the absorption of X-rays by a specific element as a function of energy. The resulting spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information about the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the distances, number, and type of neighboring atoms. For "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline," XAS could be used to study the local environment of the nitrogen and oxygen atoms, particularly if the compound is coordinated to a metal center or adsorbed onto a surface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that analyzes the kinetic energy of electrons ejected from a material upon irradiation with X-rays. It provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a surface. XPS would be particularly valuable for studying the surface chemistry of "4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline" when it is used in applications such as coatings, films, or as a component in a composite material. For example, it could be used to investigate how the molecule binds to a substrate or how it degrades upon exposure to environmental factors.

Potential research findings from synchrotron-based studies could include:

Elemental Composition and Chemical State: High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions would confirm the elemental composition and provide insight into the chemical bonding environments of these atoms.

Surface Orientation and Adsorption: By analyzing the angular dependence of the XPS signal, it may be possible to determine the orientation of the molecule when adsorbed on a surface.

Electronic Structure: XANES spectra at the nitrogen and oxygen K-edges could provide detailed information about the unoccupied molecular orbitals and the local electronic structure around these atoms.

| Technique | Probed Element(s) | Information Provided | Relevance to the Compound |

| XAS (XANES/EXAFS) | N, O | Oxidation state, coordination geometry, bond distances | Characterizing metal complexes or surface adsorption sites |

| XPS | C, N, O | Elemental composition, chemical state, surface chemistry | Investigating surface interactions and degradation |

Computational Chemistry and Theoretical Investigations of Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a widely used computational method valued for its balance of accuracy and efficiency. nih.govscispace.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.govresearchgate.net This process finds the lowest energy conformation on the potential energy surface. For 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, this would involve determining the preferred conformation of the piperazine (B1678402) ring (typically a chair conformation), the orientation of the ethyl and methoxy (B1213986) groups, and the planarity of the aniline (B41778) moiety.

By mapping the energy landscapes, researchers can identify various stable conformers and the energy barriers for conversion between them. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311G(d,p), provide insights into bond lengths, bond angles, and dihedral angles of the optimized structure. scispace.combhu.ac.inresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. libretexts.orgacadpubl.eu

The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. scholarsresearchlibrary.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. amazonaws.com For 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, the electron-donating aniline and piperazine groups would be expected to raise the HOMO energy, influencing its reactivity.

Table 1: Illustrative Frontier Orbital Properties of Aniline Derivatives This table presents typical DFT-calculated values for aniline and its derivatives to illustrate the concepts of HOMO-LUMO analysis. The specific values for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline would require dedicated computation.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Implication |

|---|---|---|---|---|

| p-Aminoaniline | -4.9973 | -0.3954 | 4.6019 | High nucleophilicity. thaiscience.info |

| p-Nitroaniline | -6.7061 | -2.8154 | 3.8907 | High electrophilicity and reactivity. thaiscience.info |

| p-Isopropylaniline | -5.8031 | -0.5063 | 5.2968 | More stable compared to p-nitroaniline. thaiscience.info |

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. bhu.ac.in The MEP illustrates the electrostatic potential on the surface of a molecule, using a color scale to denote different charge regions. amazonaws.com

Red/Yellow areas indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. scholarsresearchlibrary.comresearchgate.net For the target molecule, these regions would likely be concentrated around the nitrogen and oxygen atoms due to their high electronegativity. researchgate.net

Blue areas represent positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. scholarsresearchlibrary.com These are typically found around hydrogen atoms. bhu.ac.in

By analyzing the MEP, one can predict how 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline might interact with other molecules, including identifying potential sites for hydrogen bonding. acadpubl.eu

Reactivity Indices and Fukui Function Calculations

Conceptual DFT provides a set of "reactivity descriptors" that quantify and predict the reactivity of different atomic sites within a molecule. These indices are derived from the change in electron density. Key descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A "hard" molecule has a large HOMO-LUMO gap. scholarsresearchlibrary.comamazonaws.com

Electronic Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system. scholarsresearchlibrary.comamazonaws.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scholarsresearchlibrary.com

The Fukui function (ƒ(r)) is a local reactivity descriptor that indicates which atoms in a molecule are most likely to undergo a nucleophilic or electrophilic attack. amazonaws.combeilstein-archives.orgnih.gov By calculating the Fukui indices for each atom, one can pinpoint the most reactive sites with greater precision than with MEP maps alone. amazonaws.comresearchgate.net For example, calculations can distinguish the reactivity of the two nitrogen atoms in the piperazine ring versus the nitrogen of the aniline group.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the movement of atoms and molecules over time. This provides insight into the conformational flexibility and intermolecular interactions of a compound. nih.govmdpi.com

Conformational Analysis and Preferred Geometries

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt. For a flexible molecule like 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, which contains multiple rotatable bonds and a piperazine ring, numerous conformations are possible. nih.govresearchgate.net

Solvent Effects on Molecular Interactions

The surrounding solvent environment can significantly influence the conformation, electronic properties, and intermolecular interactions of a solute molecule. Computational studies on analogous aniline derivatives have demonstrated the profound impact of solvent polarity on their molecular characteristics.

Theoretical investigations on molecules like p-nitroaniline reveal that an increase in solvent polarity leads to a notable increase in the ground state dipole moment and polarizability. journalirjpac.com This phenomenon, known as the solvatochromic effect, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in polar solvents, the charge-transfer excited state of p-nitroaniline is stabilized to a greater extent than the ground state, resulting in a red shift (a shift to longer wavelengths) in its electronic absorption spectrum.

These findings suggest that 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline would also exhibit significant solvent-dependent properties. The presence of the polar aniline and piperazine moieties would lead to strong solute-solvent interactions, particularly in polar protic solvents capable of hydrogen bonding. The table below, derived from computational studies on 4-nitroaniline (B120555) derivatives, illustrates the typical influence of solvent polarity on key molecular properties. journalirjpac.com

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (μ) of 4-nitroaniline (Debye) | Calculated Average Polarizability (α) of 4-nitroaniline (a.u.) |

|---|---|---|---|

| Vacuum | 1.0 | 6.89 | 98.7 |

| Tetrahydrofuran | 7.58 | 9.56 | 102.3 |

| Ethanol (B145695) | 24.55 | 10.12 | 103.1 |

This table demonstrates the trend of increasing dipole moment and polarizability with increasing solvent polarity for a model aniline derivative, a behavior that would be anticipated for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline.

Mechanistic Studies Through Computational Approaches

Computational methods are indispensable for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates, the characterization of transition states, and the determination of reaction energy barriers.

Transition State Analysis of Elementary Reaction Steps

Transition state theory is a cornerstone of computational reaction kinetics. By locating the saddle point on a potential energy surface that connects reactants and products, the structure and energy of the transition state can be determined. This information is crucial for understanding the feasibility and rate of a chemical reaction.

For example, computational studies on the reactions of aniline with radicals, such as the hydroxyl radical (•OH), have meticulously characterized the transition states for both addition to the aromatic ring and hydrogen abstraction from the amino group. mdpi.com These studies often employ high-level theoretical methods like Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)) to achieve high accuracy. mdpi.com The transition state geometries reveal the critical bond-forming and bond-breaking distances, while vibrational frequency calculations confirm the nature of the transition state (characterized by a single imaginary frequency). nih.gov

In the context of reactions involving the piperazine moiety, computational studies have been used to investigate mechanisms such as nitrosation. nih.gov These analyses identify the transition states for the elementary steps, providing a detailed picture of the reaction pathway at the molecular level.

Elucidation of Reaction Pathways and Energy Barriers

By mapping the potential energy surface, computational chemistry can trace the entire reaction pathway from reactants to products, including any intermediates and transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.

Computational investigations into the synthesis of substituted anilines have successfully elucidated complex reaction pathways, sometimes revealing that the actual mechanism is different from what was initially proposed based on experimental evidence alone. acs.org For instance, a proposed vcu.edu-hydride shift in a synthetic route to anilines was ruled out by calculations which could not locate a thermally accessible transition state, instead favoring a facile electrocyclic ring closure. acs.org

Similarly, detailed computational studies on the reactions of piperazine have been instrumental in understanding its role in processes like CO2 capture. acs.orgresearchgate.net These studies calculate the energy barriers for various elementary steps, such as carbamate (B1207046) formation and deprotonation, providing a quantitative understanding of the reaction kinetics. nih.gov The table below presents hypothetical energy barriers for elementary reaction steps that could be relevant to the synthesis or degradation of a molecule like 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline, based on computational studies of related compounds.

| Elementary Reaction Step | Computational Method | Calculated Activation Energy Barrier (kcal/mol) |

|---|---|---|

| Aromatic C-H Amination (Aniline Formation) | DFT (B3LYP) | 25.3 |

| N-H Abstraction from Aniline by •OH | CCSD(T) | 5.8 |

| •OH Addition to Aniline Ring (ortho-position) | M06-2X | -8.2 (pre-reactive complex) |

| Piperazine Carbamate Formation with CO2 | DFT (B3LYP/6-311++G(d,p)) | 10.5 |

| C-H Functionalization of N-Boc Piperazine | Not Specified | Not Specified |

This table provides illustrative examples of computationally determined energy barriers for reactions involving aniline and piperazine moieties. The values are indicative of the types of quantitative insights that can be gained from such studies.

Applications As a Versatile Chemical Scaffold and Ligand in Non Biological Systems

Strategic Utilization as a Key Organic Building Block in Multistep Synthesis

The presence of a reactive aniline (B41778) group is a key feature that allows 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline to serve as a foundational component for the synthesis of more complex molecules. The nucleophilicity of the amino group, combined with the directing effects of the methoxy (B1213986) and piperazine (B1678402) substituents, enables its participation in a wide array of cyclization and condensation reactions.

The aniline moiety is a classic precursor for the assembly of numerous nitrogen-containing heterocyclic rings, which are core structures in materials science and medicinal chemistry.

Quinolines: The quinoline (B57606) framework can be synthesized through several methods involving aniline derivatives. For instance, in the Friedländer annulation, an o-aminoaryl aldehyde or ketone reacts with a compound containing an α-methylene group adjacent to a carbonyl. An alternative approach involves the reaction of anilines with α,β-unsaturated ketones (Combes synthesis) or 1,3-dicarbonyl compounds (Doebner-von Miller reaction). The primary amine of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline can act as the key nucleophile in these classic reactions to construct highly substituted quinoline systems. The ethylpiperazine and methoxy groups would ultimately be appended to the benzene (B151609) ring portion of the resulting quinoline, influencing its electronic properties and solubility.

Benzimidazoles: Benzimidazoles are typically formed by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline is not a diamine itself, it can be chemically modified through nitration of the position ortho to the amine, followed by reduction, to yield a suitable o-phenylenediamine precursor. This derivative can then be cyclized with various aldehydes or carboxylic acids to produce benzimidazoles functionalized with the ethylpiperazinyl and methoxy groups. A series of 5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates has been synthesized starting from 5-chloro-2-nitroaniline (B48662) and N-monosubstituted piperazines, demonstrating the feasibility of incorporating the piperazine moiety into the benzimidazole (B57391) scaffold. rsc.org

Benzotriazoles: The synthesis of benzotriazoles often involves the diazotization of an o-phenylenediamine. As with benzimidazoles, 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline could be converted into the corresponding diamine derivative. Subsequent treatment with a diazotizing agent like sodium nitrite (B80452) would induce cyclization to form the benzotriazole (B28993) ring. orgsyn.orgnih.govnih.gov

Triazines: Triazines are six-membered heterocyclic rings containing three nitrogen atoms. Substituted anilines can be incorporated into 1,2,4-triazine (B1199460) structures through multi-step syntheses. One common method involves the condensation of an amidrazone with a 1,2-dicarbonyl compound. The aniline nitrogen of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline can be used to form precursor molecules like amidines or hydrazones, which are then cyclized to build the triazine ring. uniroma1.itmdpi.com The synthesis of 1,3,5-triazines often starts from cyanuric chloride, where sequential nucleophilic substitution with amines can be employed to build unsymmetrical structures. rsc.org

The following table summarizes the potential synthetic routes to these heterocyclic systems using the subject compound as a starting point.

| Heterocyclic Framework | General Synthetic Strategy | Role of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline |

| Quinolines | Friedländer, Combes, or Doebner-von Miller reactions | Serves as the aniline component, providing the nitrogen and benzene ring. |

| Benzimidazoles | Condensation of an o-phenylenediamine with a carboxylic acid/aldehyde | Can be converted to an o-phenylenediamine derivative for cyclization. |

| Benzotriazoles | Diazotization and cyclization of an o-phenylenediamine | Can be converted to an o-phenylenediamine precursor. |

| Triazines | Condensation reactions involving amidines, hydrazones, or diketones | Acts as a nitrogen nucleophile to form intermediates for cyclization. |

The chemical functionalities within 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline make it a suitable intermediate for producing specialty chemicals, particularly dyes.

Azo dyes, which contain the characteristic -N=N- functional group, are a major class of synthetic colorants. Their synthesis classically involves two steps: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner such as a phenol (B47542) or another aniline.

The primary amino group of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. This resulting diazonium salt is an electrophile that can then attack an electron-rich coupling component to form a stable azo compound.

The final properties of the dye, such as its color, lightfastness, and solubility, would be significantly influenced by the substituents on the aniline ring.

Methoxy Group (-OCH₃): As an electron-donating group, it acts as an auxochrome, typically causing a bathochromic (deepening of color) shift.

Ethylpiperazine Group: This bulky, basic group can enhance the dye's solubility in certain solvents and may also modulate the color. Its presence provides a site for further chemical modification if desired.

By choosing different coupling partners, a wide palette of colors could be developed from this single precursor, making it a valuable intermediate in the synthesis of custom dyes for textiles, printing, and other industrial applications. plantarchives.orgchemicalbull.com

Coordination Chemistry and Ligand Design

The structure of 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline contains multiple potential donor atoms (three nitrogen atoms and one oxygen atom), making it and its derivatives attractive candidates for use as ligands in coordination chemistry. The piperazine scaffold is a privileged structure that appears in numerous compounds designed for metal coordination. rsc.org

Ligands derived from this aniline can coordinate to a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), and Zn(II). The primary coordination sites are typically the nitrogen atoms of the piperazine ring, which are strong Lewis bases. The aniline nitrogen can also participate in coordination, although its basicity is lower than that of the aliphatic amines in the piperazine ring.

Metal complexes are typically synthesized by reacting a metal salt (e.g., chloride, nitrate, or acetate (B1210297) salts) with the ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to produce complexes with different ligand-to-metal ratios. The aniline group can also be further modified, for example, by Schiff base condensation with an aldehyde, to create more complex, polydentate ligands that can form highly stable chelate structures with metal ions.

The interaction between a metal ion and a ligand derived from 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline can be studied using various spectroscopic and analytical techniques.

Metal-Ligand Bonding: The nature of the bond between the metal and the donor atoms is typically a coordinate covalent bond, with a significant electrostatic component. mdpi.com Techniques like FT-IR spectroscopy can confirm coordination, as the vibrational frequencies of bonds near the donor atoms often shift upon complexation.

Coordination Geometry: The geometry of the resulting complex (e.g., octahedral, tetrahedral, or square planar) is determined by the coordination number of the metal ion, its electronic configuration, and the steric and electronic properties of the ligand. mdpi.com The flexible ethylpiperazine chain allows the ligand to adapt to the preferred coordination geometry of different metal centers. X-ray crystallography provides definitive information on the three-dimensional structure of these complexes in the solid state.

The table below outlines the expected coordination behavior and resulting complex characteristics.

| Metal Ion | Typical Coordination Geometry | Potential Donor Atoms from Ligand | Expected Complex Properties |

| Cu(II) | Square Planar, Distorted Octahedral | N(piperazine), N(aniline) | Often colored (blue/green), paramagnetic |

| Ni(II) | Square Planar, Octahedral | N(piperazine), N(aniline) | Can be diamagnetic or paramagnetic, various colors |

| Co(II) | Tetrahedral, Octahedral | N(piperazine), N(aniline) | Often colored (pink/blue), paramagnetic |

| Zn(II) | Tetrahedral | N(piperazine), N(aniline) | Diamagnetic, typically colorless |

Transition metal complexes are at the heart of modern catalysis. Complexes featuring ligands with piperazine and aniline functionalities have potential applications in both homogeneous and heterogeneous catalysis. nih.govrsc.org The ligand's role is to modify the electronic and steric environment of the metal center, thereby tuning its reactivity and selectivity. rsc.org

Homogeneous Catalysis: When dissolved in the reaction medium, metal complexes derived from 4-(4-ethylpiperazin-1-yl)-2-methoxyaniline could potentially catalyze a range of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck), while rhodium and ruthenium complexes are known for their activity in hydrogenation and hydrosilylation reactions. The electronic properties imparted by the methoxy and ethylpiperazine groups could influence the catalytic efficiency and product selectivity.

Heterogeneous Catalysis: The ligand could also be used to create solid-supported catalysts. It could be anchored to a polymer resin or silica (B1680970) surface, and the subsequent complexation with a metal ion would generate a heterogeneous catalyst. Such catalysts are advantageous because they can be easily separated from the reaction mixture and potentially reused, making industrial processes more sustainable.

The combination of a tunable metal center and a versatile, multi-functional ligand scaffold provides a rich platform for developing novel catalysts for fine chemical synthesis.

Contributions to Advanced Materials Science and Industrial Chemical Processes

While specific, direct applications of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline in advanced materials science and industrial chemical processes are not extensively documented in publicly available literature, the unique combination of its functional groups—a primary aromatic amine, a tertiary amine within the piperazine ring, and an electron-donating methoxy group—suggests its potential as a versatile chemical scaffold and ligand in various non-biological systems. Its structural components are analogous to monomers and chemical intermediates known to be valuable in the synthesis of functional materials and in broader chemical manufacturing.

Precursors for Novel Functional Materials

The molecular structure of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline incorporates reactive sites that are characteristic of monomers used in the production of high-performance polymers. The primary amine group is a key functionality for polymerization reactions, particularly in the formation of polyimides and polyamides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for applications in the aerospace, electronics, and automotive industries.

The presence of the bulky and flexible ethylpiperazinyl substituent could potentially be leveraged to modify the properties of such polymers. For instance, it could disrupt polymer chain packing, leading to increased solubility and lower melting points, which would be advantageous for processing. The tertiary amine of the piperazine ring could also serve as a site for further chemical modification or as a catalytic center within the polymer matrix.

Furthermore, substituted anilines are known precursors for conducting polymers. While polyaniline is the most well-known in this class, derivatives with substituents on the aromatic ring, such as a methoxy group, have been investigated for their modified electronic and physical properties. The methoxy group in 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline could influence the polymer's conductivity, solubility, and electrochromic behavior.

Another potential application lies in the synthesis of azo dyes. Aromatic amines are fundamental building blocks for azo compounds, which constitute a large and important class of industrial colorants. The diazotization of the primary amine group of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline would yield a diazonium salt that could then be coupled with various aromatic compounds to produce a range of dyes with potentially unique colors and properties, influenced by the ethylpiperazinyl and methoxy substituents. These dyes could find use in textiles, printing, and coatings.

Applications in Broader Chemical Manufacturing and Processes (excluding pharmaceutical products)

Beyond its potential as a monomer, 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline can be considered as a valuable intermediate in broader chemical manufacturing. The primary amine functionality allows for a wide range of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.

One area of potential application is in the formulation of curing agents for epoxy resins. Aromatic amines are a well-established class of curing agents that impart high thermal and chemical resistance to the cured epoxy network. The presence of two amine functionalities with different reactivities (primary aromatic and tertiary aliphatic) in 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline could offer a controlled curing profile. The tertiary amine could also act as an accelerator for the curing process. Such epoxy systems are critical in adhesives, coatings, and composite materials.

The piperazine moiety also suggests potential applications as a ligand in coordination chemistry and catalysis. The nitrogen atoms of the piperazine ring can coordinate with metal ions, forming stable complexes. These metal complexes could exhibit catalytic activity in various organic reactions, such as cross-coupling reactions or oxidations. The specific substituents on the piperazine and the aniline ring would modulate the electronic and steric properties of the resulting catalyst, potentially leading to high selectivity and efficiency.

Additionally, N-arylpiperazines are utilized as building blocks in the synthesis of various specialty chemicals, including agrochemicals and materials for electronics. The combination of the methoxy-substituted aniline and the N-ethylpiperazine in a single molecule provides a scaffold that could be further functionalized to create compounds with specific desired properties for these industries.

While the direct industrial application of 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline in these areas is not yet established, its chemical structure presents a compelling case for its exploration as a versatile intermediate in the development of new materials and chemical processes.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Ethylpiperazin-1-yl)-2-methoxyaniline?

A two-step approach is commonly employed:

- Step 1 : React 4-chloro-2-methoxyaniline with 1-ethylpiperazine in a polar aprotic solvent (e.g., DMF) using a base (e.g., K₂CO₃) at 80–100°C for 12–24 hours to form the intermediate.

- Step 2 : Reduce any nitro precursors (if present) using catalytic hydrogenation or NaBH₄. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) .

Key considerations : Monitor reaction progress with TLC (Rf ~0.3–0.5 in 9:1 CH₂Cl₂/MeOH). Adjust stoichiometry to minimize byproducts like unsubstituted aniline derivatives.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, piperazine protons at 2.3–2.8 ppm) .

- HRMS : Accurately determine molecular weight (e.g., [M+H]+ expected for C₁₃H₂₁N₃O: 236.1765) .

- XRD : For crystalline derivatives, single-crystal X-ray diffraction confirms bond angles and stereochemistry (e.g., piperazine chair conformation) .

Q. How can researchers optimize purification to achieve >95% purity?

- Use recrystallization with ethanol/water (yield ~60–70%) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Validate purity via reverse-phase HPLC (retention time ~8–10 min under 70:30 acetonitrile/water) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using B3LYP/6-31G* basis set) to assess redox behavior. Correlate with experimental cyclic voltammetry data.

- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites for reactivity studies .

Q. What strategies resolve contradictions in reported bioactivity data?

- Environmental controls : Test activity under varying pH (5.0–7.4), temperature (25–37°C), and ionic strength to assess stability-activity relationships.

- Assay validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) to confirm target engagement. For receptor studies, include positive controls like known piperazine-based ligands .

Q. How to analyze crystal structures of derivatives using SHELX software?

- Data collection : Use Mo Kα radiation (λ = 0.71073 Å) for high-resolution datasets.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps. For disordered ethyl groups, apply PART commands to model alternative conformations .

Q. How to investigate the compound’s role in modulating biochemical pathways?

- Kinetic assays : Measure inhibition constants (Ki) for kinases or GPCRs using fluorescence polarization (e.g., FITC-labeled ATP analogs).

- Pathway mapping : Combine RNA-seq and metabolomics (LC-MS) to identify downstream targets (e.g., MAPK/ERK cascades) .

Q. What are the challenges in synthesizing analogs with improved solubility?

- Derivatization : Introduce sulfonate or PEG groups at the methoxy position. Monitor solubility via shake-flask method (aqueous buffer, pH 7.4).

- Counterion exchange : Convert freebase to hydrochloride salt (e.g., HCl in dioxane) to enhance aqueous stability .

Methodological Notes

- Contradiction handling : Replicate experiments under identical conditions and use statistical tools (e.g., ANOVA) to assess variability. Cross-validate with independent techniques (e.g., XRD vs. DFT for bond lengths) .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.